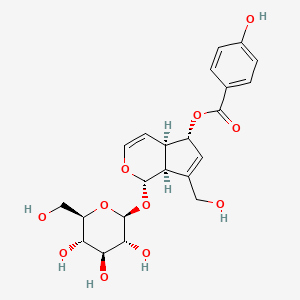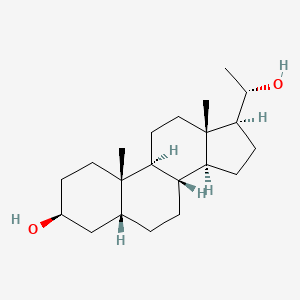![molecular formula C5H9ClN4 B569513 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride CAS No. 123308-28-1](/img/structure/B569513.png)
4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride
Overview
Description
4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride: is a heterocyclic compound known for its diverse biological activities and potential applications in medicinal chemistry. This compound features a fused triazole and pyrazine ring system, which contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride is a compound with high biological potential . It has established itself as a modulator of σ-receptors, an inhibitor of β-secretase-1 (BACE-1), and cytochrome Cyp8b1 . These targets play crucial roles in various biological processes, including signal transduction, enzyme inhibition, and metabolic regulation .
Mode of Action
The compound interacts with its targets, modulating their activity and inducing changes in their function . For instance, as a modulator of σ-receptors, it can alter receptor signaling, while as an inhibitor of BACE-1 and cytochrome Cyp8b1, it can reduce the activity of these enzymes .
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. For example, modulation of σ-receptors can influence signal transduction pathways, while inhibition of BACE-1 and cytochrome Cyp8b1 can impact metabolic pathways . The downstream effects of these interactions can lead to changes in cellular functions and responses .
Result of Action
The compound’s action results in molecular and cellular effects, such as altered signal transduction, reduced enzyme activity, and changes in metabolic processes . These effects can have therapeutic implications, such as the treatment of herpes and viral hepatitis B . Additionally, representatives of this class of compounds also exhibit antitumor activity .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride interacts with various enzymes, proteins, and other biomolecules. It has been established as a modulator of σ-receptors, which are a type of protein that is involved in signal transmission within cells . It also inhibits the enzyme β-secretase-1 (BACE-1), which plays a crucial role in the production of beta-amyloid peptide, a substance that accumulates in the brains of people with Alzheimer’s disease . Furthermore, it inhibits cytochrome Cyp8b1, an enzyme involved in the metabolism of cholesterol .
Cellular Effects
This compound has various effects on cells and cellular processes. It influences cell function by modulating the activity of σ-receptors, thereby affecting signal transmission within cells . It also impacts cell signaling pathways and gene expression by inhibiting the activity of BACE-1 . Additionally, it affects cellular metabolism by inhibiting cytochrome Cyp8b1 .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. By binding to σ-receptors, it modulates their activity and affects signal transmission within cells . It inhibits the activity of BACE-1, leading to a decrease in the production of beta-amyloid peptide . It also inhibits cytochrome Cyp8b1, affecting the metabolism of cholesterol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride typically involves the formation of the triazole and pyrazine rings through cyclization reactions. One common method is the intramolecular azide-alkyne cycloaddition, also known as the Huisgen cycloaddition. This reaction involves the following steps:
Formation of Azide and Alkyne Precursors: The synthesis begins with the preparation of azide and alkyne precursors. For example, N-(2-azidoethyl)prop-2-yn-1-amine can be used as a starting material.
Cyclization Reaction: The azide and alkyne precursors undergo a cycloaddition reaction, often catalyzed by copper(I) iodide (CuI) or ruthenium catalysts. This reaction forms the triazole ring.
Formation of the Pyrazine Ring: The resulting triazole intermediate undergoes further cyclization to form the fused triazolo-pyrazine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or pyrazine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in medicinal chemistry .
Scientific Research Applications
4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a modulator of σ-receptors, inhibitors of β-secretase-1 (BACE-1), and cytochrome P450 enzymes.
Biological Studies: Researchers study its effects on various biological pathways and its potential therapeutic applications in treating diseases such as herpes and viral hepatitis B.
Chemical Biology: The compound is used as a chemical probe to study biological processes and identify molecular targets.
Industrial Applications: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-A]pyrazine: This compound has a similar fused ring system but differs in the position of the nitrogen atoms within the triazole ring.
1,2,3-Triazolo[1,5-A]pyridine: Another related compound with a fused triazole and pyridine ring system.
Uniqueness
4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride is unique due to its specific ring fusion and the resulting biological activities. Its ability to modulate multiple biological targets and its diverse chemical reactivity make it a valuable compound in medicinal chemistry and related fields .
Properties
IUPAC Name |
4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.ClH/c1-2-9-5(3-6-1)4-7-8-9;/h4,6H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAFWMFNHSJTOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=N2)CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656385 | |
| Record name | 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123308-28-1 | |
| Record name | 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Pyridin-4-YL)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B569434.png)
![methyl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B569435.png)







